molecular formula C17H17BrN2O2S2 B3000767 3-[(4-bromobenzyl)thio]-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 892360-96-2

3-[(4-bromobenzyl)thio]-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide

Cat. No.: B3000767
CAS No.: 892360-96-2
M. Wt: 425.36
InChI Key: UNTHPXDCSRZHGP-UHFFFAOYSA-N
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Description

3-[(4-bromobenzyl)thio]-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide is a synthetic benzothiadiazine derivative of significant interest in early-stage pharmacological research. This compound is part of a chemical class known for its diverse biological activities, making it a valuable chemical tool for probing novel therapeutic targets. Researchers investigating mitochondrial metabolism may find this compound particularly relevant. Halogenated benzothiadiazine derivatives have been identified as inhibitors of Mitochondrial Respiratory Complex II (succinate dehydrogenase), a key complex connecting the tricarboxylic acid (TCA) cycle and the electron transport chain . Inhibition of this complex can impact energy production in cancer cells and has been linked to the induction of apoptosis and autophagy, suggesting potential applications in developing antineoplastic agents, particularly for aggressive cancers like triple-negative breast cancer (TNBC) and prostate cancer . Furthermore, structural analogues based on the 1,2,4-benzothiadiazine 1,1-dioxide scaffold are widely utilized in neuroscience research as potent positive allosteric modulators of AMPA-type glutamate receptors . These receptors are critical for fast excitatory synaptic transmission and are implicated in synaptic plasticity, learning, and memory. Modulators of these receptors are explored for their potential to treat cognitive disorders associated with conditions such as Alzheimer's disease . The specific structure of this compound, featuring a 4-bromobenzylthio side chain and a propyl substituent, is designed to allow researchers to explore structure-activity relationships (SAR) and optimize potency and selectivity for specific biological targets. This product is intended for research and investigative purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-4-propyl-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2S2/c1-2-11-20-15-5-3-4-6-16(15)24(21,22)19-17(20)23-12-13-7-9-14(18)10-8-13/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTHPXDCSRZHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(4-bromobenzyl)thio]-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and mechanisms of action based on available research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H14BrN2O2S2C_{13}H_{14}BrN_2O_2S_2. Its unique structure features a benzothiadiazine core, which is known for various biological activities. The presence of the bromobenzyl group is expected to enhance its reactivity and biological efficacy.

Antimicrobial Activity

Research indicates that derivatives of benzothiadiazine compounds exhibit notable antimicrobial properties. A study evaluating related compounds found that certain structural modifications led to enhanced antibacterial and antifungal activities against a variety of pathogens. For instance:

CompoundMIC (μg/mL)Activity Type
3o10.7 - 21.4Antibacterial
4d21.4 - 40.2Antifungal

The effectiveness of these compounds suggests that similar derivatives, including 3-[(4-bromobenzyl)thio]-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide, may also exhibit significant antimicrobial properties due to their structural characteristics .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of benzothiadiazine derivatives. In vitro studies demonstrated that certain derivatives showed selective cytotoxicity against cancer cell lines while sparing normal cells. The results indicated that:

  • Selectivity Index : Compounds with specific substituents exhibited a higher selectivity index, indicating a favorable therapeutic window.
  • Mechanism : The proposed mechanism involves the induction of apoptosis in cancer cells through mitochondrial pathways.

The mechanisms by which 3-[(4-bromobenzyl)thio]-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Disruption of Membrane Integrity : Studies have indicated that these compounds can disrupt bacterial membranes, leading to cell lysis.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in target cells, contributing to their cytotoxic effects.

Case Studies

Several case studies highlight the biological activity of benzothiadiazine derivatives:

  • Case Study 1 : A study on a related compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria with an MIC comparable to established antibiotics .
  • Case Study 2 : Research involving animal models showed that administration of benzothiadiazine derivatives resulted in reduced tumor growth in xenograft models .

Comparison with Similar Compounds

Position 3 Modifications

  • BPDZ 73 (7-Chloro-3-isopropylamino-4H-1,2,4-benzothiadiazine 1,1-dioxide): This KATP channel opener features an isopropylamino group at position 3. Compared to the target compound’s 4-bromobenzylthio group, BPDZ 73 exhibits potent pancreatic β-cell selectivity (IC50 = 1.2 μM) due to its smaller, polar substituent, which enhances sulfonylurea receptor 1 (SUR1) binding . The bromobenzylthio group in the target compound may reduce pancreatic selectivity but improve CNS penetration due to increased lipophilicity .
  • Compound 11m (4-Cyclopropyl-7-(3-methoxyphenoxy)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide): As an AMPA receptor positive allosteric modulator (EC50 = 2.0 nM), this derivative highlights the importance of aromatic ethers at position 5.

Position 4 Modifications

  • 7-Chloro-4-(2-fluoroethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide (12b) : Fluorination at position 4 enhances metabolic stability and AMPA receptor potency (EC50 = 0.8 μM). The target compound’s 4-propyl group may offer similar stability but lower potency due to the absence of fluorine’s electron-withdrawing effects .
  • Compound 36c (7-Chloro-4-cyclopropyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide) : A cyclopropyl group at position 4 improves AMPA receptor binding (EC50 = 0.3 μM) by enforcing a planar conformation. The propyl group in the target compound may adopt flexible conformations, reducing receptor affinity .

Pharmacological Profiles

Table 1: Key Pharmacological Parameters of Selected Analogues

Compound Substituents (Position) Target Activity Potency (IC50/EC50) Selectivity/Notes Reference
BPDZ 73 3-isopropylamino, 7-Cl KATP (Pancreatic) IC50 = 1.2 μM SUR1-selective
12b 4-(2-fluoroethyl), 7-Cl AMPA Receptor EC50 = 0.8 μM High metabolic stability
36c 4-cyclopropyl, 7-Cl AMPA Receptor EC50 = 0.3 μM Blood-brain barrier permeable
Hydrochlorothiazide 7-sulfonamide Diuretic N/A Clinically used
Target Compound 3-(4-bromobenzylthio), 4-propyl Hypothetical KATP/AMPA activity N/A Predicted CNS penetration

Metabolic and Physicochemical Considerations

  • Metabolism : Compounds like BPDZ 73 undergo hepatic cytochrome P450-mediated hydroxylation, reducing efficacy . The 4-propyl group in the target compound may slow metabolism compared to shorter chains, while the bromine atom could introduce unique oxidative pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic challenges in synthesizing benzothiadiazine 1,1-dioxide derivatives, and how can hydrolysis during synthesis be mitigated?

  • Methodological Answer : Hydrolysis during synthesis is a critical challenge, particularly under humid conditions. To mitigate this, reactions should be conducted under anhydrous conditions using moisture-controlled environments (e.g., inert gas atmosphere). Solvent selection is crucial; non-polar solvents like toluene reduce water interaction. Additionally, intermediates prone to hydrolysis (e.g., sulfonamides) should be stabilized using protective groups or rapid purification techniques. Crystallization processes should avoid open-air setups to prevent unintended degradation .

Q. Which structural features of benzothiadiazine 1,1-dioxides are critical for AMPA receptor modulation?

  • Methodological Answer : The 4-position substituent (e.g., alkyl or fluorinated chains) significantly impacts metabolic stability and potency. For example, fluorinated ethyl groups at the 4-position enhance both activity (EC₅₀ in nanomolar ranges) and pharmacokinetic profiles by reducing oxidative metabolism. The 7-position substituent (e.g., halogens, methoxy, or phenoxy groups) modulates receptor binding affinity and selectivity. Computational docking studies combined with electrophysiological assays (e.g., Xenopus oocyte AMPA current measurements) are used to validate these effects .

Q. How does substitution at the 7-position influence potency and selectivity for KATP channels?

  • Methodological Answer : Substituents at the 7-position (e.g., Cl, F, or methoxy groups) determine tissue selectivity and potency. For example:

  • 7-Chloro derivatives show dual activity on pancreatic and vascular tissues.
  • 7-Fluoro or methoxy groups enhance pancreatic SUR1/Kir6.2 selectivity by >10-fold compared to vascular SUR2B/Kir6.1.
  • Experimental validation involves isolated rat pancreatic islets (insulin secretion assays) and aortic ring myorelaxation tests, coupled with radioisotopic flux studies to confirm KATP channel activation .

Advanced Research Questions

Q. How can contradictory data in structure-activity relationship (SAR) studies be resolved?

  • Methodological Answer : Contradictions often arise from differences in assay systems (e.g., cell lines vs. tissue models) or pharmacokinetic variability. A multi-modal approach is recommended:

  • In vitro/in vivo correlation : Compare Xenopus oocyte electrophysiology with rodent cognitive tests (e.g., object recognition).
  • Structural analysis : Use X-ray crystallography (e.g., GluA2 ligand-binding domain co-crystallization) or SAXS to confirm binding modes.
  • Metabolic profiling : Assess species-specific microsomal stability to rule out metabolite interference .

Q. What strategies enhance metabolic stability in benzothiadiazine dioxides?

  • Methodological Answer : Fluorination at the 4-position (e.g., 2-fluoromethyl or difluoromethyl groups) reduces oxidative metabolism by cytochrome P450 enzymes. For example, fluorinated analogs of 7-chloro derivatives exhibit 3-fold higher plasma half-lives in rats. Stability is validated via:

  • In vitro microsomal assays : Phenobarbital-induced rat liver microsomes assess phase I metabolism.
  • Isotopic tracing : Use ¹⁴C-labeled compounds to track biotransformation pathways .

Q. Which advanced techniques elucidate metabolic pathways of benzothiadiazine dioxides?

  • Methodological Answer : High-resolution LC-MS/MS and LC-SPE-NMR coupling are gold standards. For instance:

  • LC-MS/MS : Identifies major metabolites via exact mass and fragmentation patterns.
  • NMR : Resolves structural ambiguities (e.g., hydroxylation vs. demethylation).
  • Species comparison : Incubate compounds with human vs. rat microsomes to predict interspecies variability .

Q. How do 7-phenoxy-substituted derivatives achieve nanomolar AMPA receptor potency?

  • Methodological Answer : The phenoxy group at the 7-position enhances dimer interface binding at the GluA2-LBD. For example, 7-(3-methoxyphenoxy) derivatives (EC₅₀ = 2.0 nM) bind asymmetrically at the dimer interface, confirmed by SAXS and X-ray crystallography. Key steps include:

  • Calcium flux assays : HEK293 cells expressing GluA2(Q) quantify potency.
  • Hill coefficient analysis : Differentiates single vs. multiple binding sites .

Q. What distinguishes benzothiadiazine dioxides from diazoxide in KATP channel modulation?

  • Methodological Answer : Unlike diazoxide, selective benzothiadiazines (e.g., BPDZ 259) exhibit SUR1/Kir6.2 specificity due to:

  • 3-position substituents : Isopropylamino groups reduce off-target vascular effects.
  • 6,7-disubstitution : Cl/F pairs enhance pancreatic selectivity by >20-fold.
  • Electrophysiology : Single-channel recordings in transfected HEK cells confirm SUR1 vs. SUR2B activation .

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